molecular formula C10H20N2 B13331162 2-Methyl-2,8-diazaspiro[4.6]undecane

2-Methyl-2,8-diazaspiro[4.6]undecane

Cat. No.: B13331162
M. Wt: 168.28 g/mol
InChI Key: AUFYMLBRXQBGQQ-UHFFFAOYSA-N
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Description

2-Methyl-2,8-diazaspiro[46]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,8-diazaspiro[4.6]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a linear precursor containing the necessary functional groups to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,8-diazaspiro[4.6]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

2-Methyl-2,8-diazaspiro[4.6]undecane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism by which 2-Methyl-2,8-diazaspiro[4.6]undecane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,8-diazaspiro[5.5]undecane: Another spirocyclic compound with a similar structure but different ring sizes.

    1,3-Diazaspiro[4.6]undecane:

Uniqueness

2-Methyl-2,8-diazaspiro[4.6]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular interactions and stability .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-methyl-2,9-diazaspiro[4.6]undecane

InChI

InChI=1S/C10H20N2/c1-12-8-5-10(9-12)3-2-6-11-7-4-10/h11H,2-9H2,1H3

InChI Key

AUFYMLBRXQBGQQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCCNCC2

Origin of Product

United States

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